
Benzyl (2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Benzyl (2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate” is a compound that likely belongs to the class of 2-aminopyrimidine derivatives . These compounds are known for their wide range of pharmacological activities and are often used in the design of privileged structures in medicinal chemistry .
Synthesis Analysis
The synthesis of 2-aminopyrimidine derivatives typically involves several steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . The specific synthesis process for “this compound” is not explicitly mentioned in the available literature.Aplicaciones Científicas De Investigación
Synthesis and Derivative Development
The chemical compound is utilized in the synthesis of various derivatives with potential biological activities. For example, derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine have been prepared, showcasing the compound's role in the development of novel chemical entities with possible pharmacological applications (Kuznetsov & Chapyshev, 2007). Additionally, compounds such as (3R,4S,5S)-5-Benzyl-4-hydroxy-3-[1(S)-(1,1-dimethylethoxycarbonylamino)-2-phenylethyl]pyrrolidin-2-one demonstrate the versatility of the core structure in generating substances with defined stereochemistry and potential for biological activity (Weber et al., 1995).
Antimicrobial and Antitumor Applications
Research on similar structures has led to the identification of novel antimicrobial agents, highlighting the potential use of the compound as a precursor in developing treatments for microbial infections. For instance, novel 2-(substituted amino)alkylthiopyrimidin-4(3H)-ones showed promising antimicrobial activity, underlining the importance of pyrimidine derivatives in therapeutic applications (Attia et al., 2013). Furthermore, derivatives have been evaluated for antitumor activities, suggesting the potential of the compound's derivatives in cancer research and therapy (Hafez, Alsalamah, & El-Gazzar, 2017).
Enzyme Inhibition
Compounds derived from benzyl (2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate have been studied for their ability to inhibit key biological enzymes, indicating potential therapeutic applications. For example, proline-based carbamates have been explored for their cholinesterase inhibitory activity, an area of interest in the treatment of neurodegenerative diseases such as Alzheimer's (Pizova et al., 2017).
Direcciones Futuras
The future directions for research on “Benzyl (2-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)carbamate” and similar compounds likely involve further exploration of their pharmacological activities and potential therapeutic applications. For instance, some 2-aminopyrimidine derivatives have shown promising antitrypanosomal and antiplasmodial activities , suggesting potential for development into novel therapeutic agents.
Propiedades
IUPAC Name |
benzyl N-[2-[3-(5-chloropyrimidin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O4/c19-14-8-20-17(21-9-14)27-15-6-7-23(11-15)16(24)10-22-18(25)26-12-13-4-2-1-3-5-13/h1-5,8-9,15H,6-7,10-12H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFPUAQVADFFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)Cl)C(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[(4-Nitrophenyl)methyl]sulfanyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2809049.png)
![3-(1,3-Benzothiazol-2-yl)-4-[4-(benzyloxy)phenyl]but-3-enoic acid](/img/structure/B2809055.png)
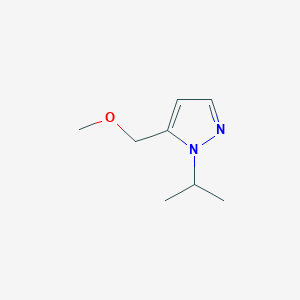
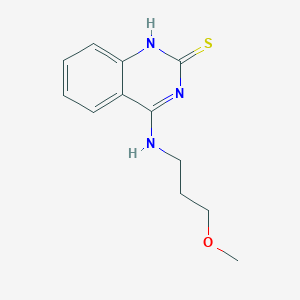
![2-(3-Cyclopropyl-6-(5-ethylthiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2809058.png)

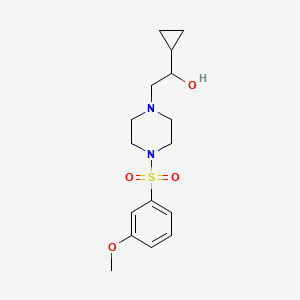
![N-[(2-methylquinolin-4-yl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2809064.png)
![N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-HYDROXYETHYL]THIOPHENE-2-CARBOXAMIDE](/img/structure/B2809066.png)
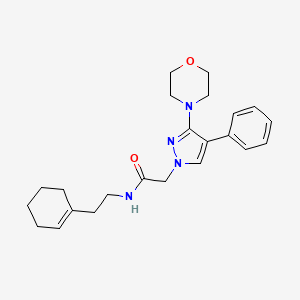


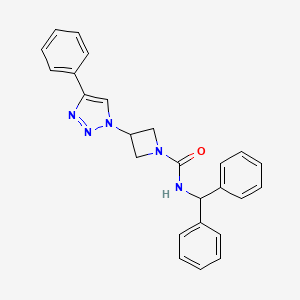
![Ethyl 2-[(4-bromopyridin-2-yl)amino]acetate](/img/structure/B2809072.png)
